1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZAZWAILGUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Predictive Analysis for Drug Development Professionals: Unveiling the Potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Abstract: The landscape of modern drug discovery necessitates the exploration of novel chemical entities that offer unique structural and functional characteristics. This whitepaper presents a forward-looking analysis of the yet-to-be-synthesized molecule, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. In the absence of empirical data, this guide leverages established principles of medicinal chemistry and draws upon the known properties of its constituent moieties—the 1,4'-bipiperidine core and the carbohydrazide functional group—to construct a predictive profile. We will propose a viable synthetic pathway, outline a robust analytical characterization strategy, and explore potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising new chemical space.
Introduction: A Molecule of Untapped Potential
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive framework for targeting a wide array of biological receptors. The piperidine moiety is a common feature in pharmaceuticals targeting the central nervous system, as well as in oncology and infectious disease therapeutics.[1]
The carbohydrazide functional group, a derivative of hydrazine, is a versatile chemical entity known for its reactivity and its role as a linker in various bioactive molecules. It is often employed in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products.
The novel combination of these two pharmacophores in 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide presents an intriguing subject for investigation. The methylation at the 1'-position of the bipiperidine core is anticipated to influence its basicity and pharmacokinetic profile. This guide will provide a comprehensive, albeit predictive, examination of this molecule's chemical properties and potential utility in drug development.
Predicted Physicochemical and Chemical Properties
While empirical data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not yet available, we can infer its likely properties based on its constituent parts. The 1'-methyl-1,4'-bipiperidine core provides a lipophilic and basic character, while the carbohydrazide moiety introduces polarity and hydrogen bonding capabilities.
| Property | Predicted Value | Rationale |
| Molecular Formula | C12H25N5O | Based on the combination of a methylated bipiperidine and a carbohydrazide group. |
| Molecular Weight | ~255.36 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to related carbohydrazide and bipiperidine compounds. |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol. | The carbohydrazide group enhances water solubility. |
| Reactivity | The carbohydrazide moiety is expected to be reactive, capable of undergoing condensation reactions with aldehydes and ketones. It also possesses reducing properties. |
Proposed Synthetic Pathway
A plausible synthetic route to 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide would involve a multi-step process, beginning with commercially available starting materials. The key steps would be the formation of the bipiperidine core, followed by the introduction of the carbohydrazide functional group.
Step-by-Step Methodology:
-
Reductive Amination to form the Bipiperidine Core:
-
To a reaction vessel, add N-methyl-4-piperidone and 4-aminopiperidine.
-
Dissolve the reactants in a suitable solvent, such as methanol or dichloromethane.
-
Add a reducing agent, for instance, sodium triacetoxyborohydride, in a portion-wise manner.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 1'-Methyl-1,4'-bipiperidine.
-
Purify the product via column chromatography.
-
-
Acylation to introduce a precursor for the carbohydrazide:
-
Dissolve the purified 1'-Methyl-1,4'-bipiperidine in an appropriate aprotic solvent.
-
React with a suitable acylating agent, such as ethyl chloroformate, in the presence of a base to yield the corresponding carbamate.
-
-
Hydrazinolysis to form the final carbohydrazide:
-
Treat the resulting carbamate with hydrazine hydrate, typically in an alcoholic solvent.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction and isolate the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, which may precipitate from the solution.
-
Further purification can be achieved by recrystallization.
-
Visualizing the Synthetic Workflow:
Caption: Proposed synthetic pathway for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.
Analytical Characterization Strategy
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should reveal characteristic signals for the methyl group, the piperidine ring protons, and the protons of the carbohydrazide group.
-
¹³C NMR will provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbohydrazide group.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis will be essential for determining the purity of the final compound and for monitoring the progress of the synthesis.
-
Experimental Protocol: Purity Analysis by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the target compound.
-
-
Data Analysis: Integrate the peak corresponding to the product to determine its purity. The mass spectrum should confirm the presence of the molecular ion [M+H]⁺.
Potential Therapeutic Applications and Research Directions
The unique structural features of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide suggest several potential avenues for therapeutic research.
-
Oncology: The 1,4'-bipiperidine scaffold is present in some anticancer agents.[1] It would be prudent to screen this compound for cytotoxic activity against a panel of cancer cell lines. The carbohydrazide moiety could also be explored as a linker for conjugating the molecule to other anticancer drugs or targeting ligands.
-
Neuropharmacology: Piperidine derivatives are well-known for their activity in the central nervous system.[1] This compound could be evaluated for its affinity to various CNS receptors, such as dopamine, serotonin, and opioid receptors.
-
Antimicrobial Agents: The carbohydrazide functional group has been incorporated into some antimicrobial compounds. Investigating the antibacterial and antifungal properties of this molecule would be a worthwhile endeavor.
Visualizing a Research Decision Tree:
Caption: A decision tree for the initial biological evaluation of the target compound.
Conclusion
While 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide remains a hypothetical molecule, this in-depth predictive analysis provides a solid foundation for its future investigation. By understanding the properties of its constituent parts, we have proposed a viable synthetic route, a comprehensive analytical strategy, and promising directions for therapeutic research. This document serves as a testament to the power of predictive science in guiding the exploration of new frontiers in drug discovery. The synthesis and evaluation of this novel compound are warranted to fully uncover its potential contributions to medicinal chemistry.
References
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CP Lab Safety. (n.d.). 1-Methylpiperidine-4-Carbohydrazide, 95% Purity, C7H15N3O, 1 gram. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a complex heterocyclic molecule with potential applications as a scaffold in medicinal chemistry and drug development. The synthetic strategy is delineated as a robust two-step process, commencing with the formation of a key ester intermediate, followed by its conversion to the target carbohydrazide. This guide is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering a detailed narrative that explains the causality behind experimental choices, provides step-by-step protocols, and is grounded in established chemical principles.
Strategic Overview & Rationale
The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (3 ) is most efficiently approached via a two-stage pathway. This strategy prioritizes the use of commercially available starting materials and employs high-yielding, well-understood reaction mechanisms.
-
Stage 1: Reductive Amination. The core bipiperidine structure is assembled through the reductive amination of 1-Methyl-4-piperidone (1a ) with Ethyl 4-piperidinecarboxylate (1b ). This reaction forms the stable tertiary amine linkage and yields the crucial intermediate, Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2 ). This method is chosen for its high selectivity and operational simplicity under mild conditions[1][2][3].
-
Stage 2: Hydrazinolysis. The resulting ester intermediate (2 ) is subsequently converted to the target carbohydrazide (3 ) by nucleophilic acyl substitution using hydrazine hydrate. This is a classic and highly efficient method for transforming esters into hydrazides, driven by the high nucleophilicity of hydrazine[4][5][6].
The overall synthetic workflow is illustrated below.
Figure 1: Overall Synthetic Workflow.
Stage 1: Synthesis of Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2)
2.1. Mechanistic Principle: The Borch Reductive Amination
The formation of the bipiperidine core relies on the Borch reductive amination. The reaction proceeds via two key steps:
-
Iminium Ion Formation: The secondary amine of Ethyl 4-piperidinecarboxylate (1b ) attacks the carbonyl carbon of 1-Methyl-4-piperidone (1a ). Subsequent dehydration under mildly acidic conditions (facilitated by the acetic acid often present in the reducing agent) forms a transient iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. This agent is specifically chosen because it is not reactive enough to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion, thus preventing side reactions.
Figure 2: Simplified Reductive Amination Mechanism.
2.2. Detailed Experimental Protocol
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-Methyl-4-piperidone (11.32 g, 100 mmol, 1.0 eq)[7] and Ethyl 4-piperidinecarboxylate (15.72 g, 100 mmol, 1.0 eq)[8].
-
Solvent Addition: Add 200 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25°C) until all reactants are fully dissolved.
-
Initiation of Reduction: In a single portion, add Sodium Triacetoxyborohydride (25.4 g, 120 mmol, 1.2 eq) to the stirred solution. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up Procedure:
-
Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Continue stirring for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2 ) as a clear, viscous oil[9].
-
Stage 2: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (3)
3.1. Mechanistic Principle: Hydrazinolysis of an Ester
This transformation is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), being a potent alpha-effect nucleophile, readily attacks the electrophilic carbonyl carbon of the ester group in intermediate 2 . This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the highly stable carbohydrazide product (3 ). The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to reflux[4][10][11].
3.2. Detailed Experimental Protocol
-
Reactor Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the purified Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2 ) (20.35 g, 80 mmol, 1.0 eq) in 100 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (8.0 g, 160 mmol, 2.0 eq, ~80% solution) to the ethanolic solution[6].
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours.
-
The product will often precipitate as a white solid. If precipitation is slow, it can be induced by adding a small seed crystal or by gentle scratching of the flask's inner wall.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting material and soluble impurities.
-
Dry the solid under high vacuum to yield 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (3 ) as a white crystalline powder.
-
Data Summary & Characterization
The following table summarizes the quantitative aspects of the synthesis.
| Parameter | Stage 1: Reductive Amination | Stage 2: Hydrazinolysis |
| Key Reactants | 1-Methyl-4-piperidone, Ethyl 4-piperidinecarboxylate | Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate |
| Reagent | Sodium Triacetoxyborohydride | Hydrazine Hydrate |
| Solvent | Dichloromethane (DCM) | Ethanol |
| Temperature | 20-25°C | ~80-85°C (Reflux) |
| Reaction Time | 12-18 hours | 4-6 hours |
| Typical Yield | 85-95% | 90-98% |
Characterization of Final Product (3):
-
Appearance: White crystalline solid.
-
¹H NMR: Peaks corresponding to the aliphatic protons of the two piperidine rings and the N-methyl group. The broad signals for the -NH-NH₂ protons will also be present.
-
¹³C NMR: Resonances for the distinct carbons of the bipiperidine framework and the carbonyl carbon of the hydrazide group.
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₂₆N₄O, [M+H]⁺.
-
IR Spectroscopy: Characteristic absorptions for N-H stretching (hydrazide), C-H stretching (aliphatic), and a strong C=O stretch (amide I band).
Safety & Handling
-
Dichloromethane (DCM): Use in a well-ventilated fume hood. It is a suspected carcinogen.
-
Sodium Triacetoxyborohydride: Reacts with water. Handle in a dry environment. Quench carefully with a basic solution.
-
Hydrazine Hydrate: Highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. It is also a suspected carcinogen[6].
Conclusion
This guide outlines a reliable and efficient two-step synthesis for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. By leveraging a selective reductive amination to construct the core structure followed by a straightforward hydrazinolysis, the target compound can be obtained in high yield and purity. The detailed protocols and mechanistic rationale provided herein serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic scaffolds for pharmaceutical and research applications.
References
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
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Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
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Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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1-Methyl-4-piperidone. (2023, December 27). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022, April 26). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
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Unprecedented synthesis of a 14-membered hexaazamacrocycle. (2023, November 15). Beilstein Journals. Retrieved January 26, 2026, from [Link]
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A Technical Guide to the Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide: A Novel Scaffold for Drug Discovery
Abstract
This technical guide outlines a proposed synthetic pathway for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a novel chemical entity with potential applications in medicinal chemistry and drug development. In the absence of published discovery literature for this specific molecule, this document serves as a comprehensive roadmap for its synthesis, purification, and characterization. The proposed methodology is grounded in established, reliable chemical transformations, ensuring a high probability of success for researchers and scientists in the field. This guide provides a detailed, step-by-step protocol, causality behind experimental choices, and robust analytical validation checkpoints.
Introduction and Rationale
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a carbohydrazide moiety at the 4-position of one piperidine ring and a methyl group on the distal nitrogen of the second ring creates a molecule with a unique three-dimensional architecture and a rich set of hydrogen bond donors and acceptors. Such features are often sought after in the design of novel therapeutics targeting a wide range of biological targets. The carbohydrazide group, in particular, is a versatile functional group known to be a key pharmacophore in various anticancer, antibacterial, and anti-inflammatory agents.[1][2]
This guide proposes a logical and efficient two-step synthetic sequence commencing from commercially available starting materials. The core strategy involves the initial construction of the 1'-methyl-1,4'-bipiperidine core via a reductive amination, followed by the conversion of a latent carboxylic acid functionality into the desired carbohydrazide.
Proposed Synthetic Pathway
The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide can be efficiently achieved through the following two-step process:
Step 1: Reductive Amination to form Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate. This step involves the reaction of 1-methyl-4-piperidone with ethyl piperidine-4-carboxylate (ethyl isonipecotate) in the presence of a suitable reducing agent.
Step 2: Hydrazinolysis to form 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. The ethyl ester intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate
Causality of Experimental Choices: Reductive amination is a highly efficient method for the formation of C-N bonds. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting ketone but is reactive enough to reduce the in situ-formed iminium ion, minimizing side reactions.[3][4] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the reactants.
Protocol:
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) and ethyl piperidine-4-carboxylate (1.05 eq) in dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate.
Self-Validating System:
-
TLC/LC-MS Monitoring: The disappearance of the starting materials and the appearance of a new, less polar spot (for the product) will validate the reaction's progress. Mass spectrometry will confirm the formation of the product by identifying its molecular weight.
-
NMR Spectroscopy: 1H and 13C NMR of the purified product should confirm the structure, showing characteristic signals for both piperidine rings, the N-methyl group, and the ethyl ester.
Step 2: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Causality of Experimental Choices: The conversion of an ester to a carbohydrazide is a classic and robust reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[1][5] Ethanol is an excellent solvent for this transformation as it dissolves both the ester and hydrazine hydrate and facilitates the reaction upon heating.
Protocol:
-
Dissolve the ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (1.0 eq) in ethanol (0.3 M).
-
Add hydrazine hydrate (10 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.
Self-Validating System:
-
TLC/LC-MS Monitoring: The consumption of the starting ester and the formation of a more polar product will indicate reaction completion. The mass spectrum should show the molecular ion peak corresponding to the final product.
-
NMR Spectroscopy: 1H NMR will show the disappearance of the ethyl group signals and the appearance of new signals for the -NHNH2 protons.
-
Infrared (IR) Spectroscopy: A strong C=O stretch for the carbohydrazide will be present, typically at a lower wavenumber than the starting ester.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | Colorless to pale yellow liquid |
| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | Colorless liquid |
| Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate | C₁₄H₂₆N₂O₂ | 270.37 | Pale yellow oil or low melting solid |
| 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | C₁₂H₂₄N₄O | 256.35 | White to off-white solid |
Visualization of Key Mechanism
The core of the first synthetic step is the reductive amination, which proceeds through the formation of an iminium ion intermediate.
Conclusion
This technical guide provides a robust and scientifically sound pathway for the synthesis of the novel compound 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. By leveraging well-established synthetic methodologies, this guide empowers researchers to access this promising scaffold for further investigation in drug discovery and development programs. The detailed protocols and validation checkpoints are designed to ensure the successful and unambiguous synthesis and characterization of the target molecule.
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Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
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Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry. [Link]
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An In-Depth Technical Guide to the Safe Handling of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety and handling protocols for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. As the toxicological properties of this specific molecule have not been extensively documented, this paper synthesizes data from structurally related compounds, namely the 1,4'-bipiperidine core and the carbohydrazide functional group, to establish a robust framework for its safe utilization in a research and development setting. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Compound Profile and Inferred Hazard Analysis
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a complex molecule featuring a tertiary amine, a bipiperidine scaffold, and a carbohydrazide moiety. Due to the absence of a dedicated Material Safety Data Sheet (MSDS), a component-based hazard assessment is crucial.
-
1,4'-Bipiperidine Core: The foundational bipiperidine structure is classified as an irritant. It is known to cause skin and eye irritation, and may lead to respiratory tract irritation upon inhalation.[1]
-
N-Methylpiperidine Moiety: The presence of the N-methylpiperidine group introduces characteristics of tertiary amines, which are typically alkaline and can be corrosive.
-
Carbohydrazide Group: The carbohydrazide functional group is a derivative of hydrazine. Hydrazine and its derivatives are known for their potential toxicity, including being skin and respiratory irritants, and in some cases, potential carcinogens.[2] While carbohydrazide is generally considered a safer alternative to hydrazine, it can still cause skin, eye, and respiratory irritation and is toxic if swallowed.[2] Heating carbohydrazide may lead to an explosion.[2]
Based on this analysis, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide should be handled as a substance that is assumed to be toxic and irritant .
Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Likely a colorless to yellow or brown solid.[1] | Based on the appearance of the parent compound, 4-piperidinopiperidine.[1] |
| Stability | Stable under normal laboratory conditions.[3][4][5] | The bipiperidine core is generally stable.[3][4][5] However, hydrazides can decompose upon heating.[2] |
| Incompatibilities | Strong oxidizing agents and strong acids.[3][4][5] | Common incompatibilities for amine-containing compounds.[3][4][5] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3][4] | Expected thermal decomposition products for nitrogen- and carbon-containing organic molecules.[3][4] |
Hazard Identification and Risk Mitigation
A thorough risk assessment is mandatory before commencing any work with 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.
Primary Routes of Exposure and Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: Causes skin irritation.[1] Prolonged contact may lead to more severe effects.
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1]
Engineering Controls: The First Line of Defense
The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure.
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[3][5]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE is mandatory when handling 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Mandatory Personal Protective Equipment Workflow.
Synthesis and Handling Protocols
As no specific synthesis protocol for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is publicly available, a plausible synthetic route is proposed based on established chemical transformations. This protocol is for informational purposes and must be rigorously evaluated and optimized by qualified personnel before implementation.
Proposed Synthesis Pathway
The synthesis can be envisioned in two primary steps:
-
Formation of a suitable precursor: This could be either the corresponding ester (ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate) or the acyl chloride (1'-methyl-1,4'-bipiperidine-4-carbonyl chloride).
-
Reaction with hydrazine: The precursor is then reacted with hydrazine hydrate to yield the final carbohydrazide product.
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Methodological & Application
Application Note: A Comprehensive Guide to the Analytical Characterization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Abstract
This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a heterocyclic compound of significant interest as a potential intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm structural identity, assess purity, and determine key physicochemical properties. The guide integrates foundational techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA). Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical strategy consistent with regulatory expectations for pharmaceutical development.[1][2]
Introduction: The Imperative for Rigorous Characterization
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a complex molecule featuring two saturated nitrogen-containing rings and a reactive carbohydrazide moiety. Its structural similarity to building blocks used in active pharmaceutical ingredients (APIs), such as certain kinase inhibitors and other complex therapeutics, makes it a valuable synthetic intermediate.[3] The unambiguous characterization of such intermediates is a cornerstone of drug development and manufacturing. It ensures the identity, purity, and stability of the material, which directly impacts the quality, safety, and efficacy of the final drug product.
This guide eschews a one-size-fits-all template, instead presenting an integrated analytical workflow tailored to the specific chemical nature of the target compound. We will proceed from absolute structural confirmation to quantitative purity analysis and thermal stability assessment, providing both the "how" and the "why" for each experimental decision.
Molecular Structure and Physicochemical Properties
IUPAC Name: 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide Molecular Formula: C₁₂H₂₄N₄O
A thorough understanding of the molecule's basic properties is essential for method development. The following table summarizes key computed physicochemical properties that inform our analytical approach.
| Property | Value | Implication for Analysis |
| Molecular Weight | 240.34 g/mol | Guides mass spectrometry analysis. |
| logP (calculated) | ~0.5 - 1.5 | Indicates moderate polarity, suitable for reversed-phase HPLC. |
| pKa (predicted, basic) | ~9.0-10.0 (piperidine N) | The basic nature requires careful pH control in HPLC mobile phases. |
| Hydrogen Bond Donors | 3 (from -NH-NH₂) | Influences solubility and chromatographic interactions. |
| Hydrogen Bond Acceptors | 4 (from N, O) | Affects solvent choice and potential for intermolecular interactions. |
Part I: Unambiguous Structural Elucidation
The primary goal of this stage is to confirm that the synthesized molecule is unequivocally 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. We employ a triad of spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most definitive, non-destructive insight into molecular structure by mapping the chemical environment of ¹H and ¹³C nuclei.[4] For a molecule with multiple stereocenters and complex spin systems like this one, a combination of 1D and 2D NMR experiments is not just beneficial, but necessary.[5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and prevent the exchange of labile N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C{¹H} NMR: Identifies the number of unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations within the same spin system, crucial for tracing the connectivity through the piperidine rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C signals.
-
-
N-Methyl Group: A sharp singlet integrating to 3 protons is expected, likely in the 2.2-2.5 ppm range in the ¹H spectrum.
-
Piperidine Protons: A complex series of multiplets will appear in the aliphatic region (1.5-3.5 ppm). 2D COSY is essential to deconvolve these signals and map the proton networks within each ring.
-
Carbohydrazide Protons (-NH-NH₂): These protons are labile and may appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed.
-
Carbonyl Carbon (C=O): A characteristic signal in the ¹³C spectrum is expected around 160-170 ppm.
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the exact molecular weight and offers structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal for this polar, ionizable molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: An ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan spectrum to determine the accurate mass of the parent ion. The theoretical exact mass of [C₁₂H₂₅N₄O]⁺ is 241.2023 . An observed mass within 5 ppm of this value provides strong evidence for the elemental composition.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps confirm the connectivity of the structural subunits.
The MS/MS spectrum is expected to show characteristic losses corresponding to the different parts of the molecule. This pathway provides a secondary layer of structural confirmation.
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Application Note: A Robust Reverse-Phase HPLC Protocol for the Preparative Purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Abstract
This application note presents a detailed, optimized, and validated protocol for the purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent chemical properties of the target compound—high polarity and multiple basic nitrogen centers—present significant chromatographic challenges, including poor retention on traditional C18 stationary phases and severe peak tailing. This guide elucidates a systematic approach to overcome these issues by carefully controlling mobile phase pH to manage analyte and silanol ionization. The described method ensures high purity, excellent recovery, and symmetric peak shape, making it suitable for demanding applications in pharmaceutical and medicinal chemistry research.
Introduction and Purification Challenge
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a complex heterocyclic molecule featuring a bipiperidine core and a terminal carbohydrazide group. Structurally, it contains three basic nitrogen atoms, rendering it highly polar and prone to protonation in acidic environments. The primary challenge in its purification via RP-HPLC stems from two main factors:
-
Poor Hydrophobic Retention: The compound's high polarity leads to weak interaction with non-polar stationary phases (like C18), causing it to elute very early, often near the solvent front, with poor separation from other polar impurities.
-
Secondary Ionic Interactions: The basic nature of the molecule results in strong ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1] This interaction is a primary cause of significant peak tailing, which severely compromises resolution and purification efficiency.[2][3]
Addressing these challenges requires a method that not only enhances retention but also mitigates undesirable secondary interactions to achieve a sharp, symmetrical peak shape.
Principle of the Chromatographic Method
The fundamental principle of this protocol is the manipulation of mobile phase pH to control the ionization state of both the analyte and the stationary phase. By employing an acidic mobile phase, we achieve two critical outcomes:
-
Analyte State: The basic nitrogen centers on the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide become fully protonated, existing as a cationic species.
-
Stationary Phase State: The acidic conditions (pH < 3.5) effectively protonate the residual silanol groups on the silica support (Si-OH), neutralizing their negative charge.[1][2]
This strategy prevents the protonated basic analyte from engaging in strong ion-exchange interactions with the stationary phase, thereby dramatically improving peak symmetry.[2] Retention is achieved through the residual hydrophobic character of the molecule's carbon skeleton interacting with the C18 stationary phase. An organic modifier gradient (acetonitrile) is then used to elute the compound.
Purification Workflow Overview
The overall process, from crude material to the final, purified product, follows a systematic and verifiable workflow.
Caption: Workflow for the purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.
Detailed Experimental Protocol
Materials and Reagents
-
Crude Sample: 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (synthesis batch)
-
Solvent A (Aqueous): HPLC-grade Water with 0.1% (v/v) Formic Acid
-
Solvent B (Organic): HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid
-
Sample Diluent: Mobile Phase A or a Water/Acetonitrile mixture that ensures complete dissolution.
-
Filtration: 0.45 µm PTFE syringe filters
Equipment
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or Diode Array Detector (DAD/PDA).
-
Preparative Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). A modern, high-purity, end-capped column is essential for good peak shape.[4]
-
Fraction Collector
-
Analytical Balance, pH meter, Sonicator
-
Rotary Evaporator or Lyophilizer
Optimized HPLC Parameters
All quantitative data and instrument settings are summarized in the table below for clarity and reproducibility.
| Parameter | Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard dimensions for preparative scale, providing good loading capacity. Smaller particles improve efficiency.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates silanols to prevent peak tailing. Volatile and MS-compatible.[1] |
| Mobile Phase B | 0.1% Acetonitrile in Water | Acetonitrile is a common strong solvent with low viscosity and good UV transparency.[6] |
| Flow Rate | 20.0 mL/min | Appropriate for the column diameter to ensure efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Detection Wavelength | 215 nm | The carbohydrazide moiety lacks a strong chromophore; absorbance is expected in the low UV range. A DAD/PDA is recommended to confirm the optimal wavelength.[7] |
| Injection Volume | 1 - 5 mL | Dependent on sample concentration and column loading capacity. Determined during loading studies. |
| Gradient Program | Time (min) | % B |
| 0.0 | 5 | |
| 5.0 | 5 | |
| 25.0 | 40 | |
| 27.0 | 95 | |
| 30.0 | 95 | |
| 31.0 | 5 | |
| 35.0 | 5 |
Step-by-Step Methodology
-
Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC-grade water for Mobile Phase A. Repeat for Mobile Phase B with acetonitrile. Degas both solutions for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation:
-
Accurately weigh the crude compound.
-
Dissolve it in a minimal amount of Mobile Phase A to create a concentrated stock solution (e.g., 20-50 mg/mL). Use gentle sonication if needed.
-
Filter the solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial to remove any particulate matter.
-
-
System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the preparative column with the initial conditions (95% A, 5% B) at 20.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Purification: Inject the prepared sample onto the equilibrated column. The gradient program will automatically start.
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak corresponding to the target compound. It is advisable to collect the peak apex in separate tubes from the peak shoulders to maximize purity.
-
Post-Purification Analysis:
-
After the preparative run, re-equilibrate the column.
-
Inject a small aliquot (10 µL) from the key collected fractions onto an analytical HPLC system (using a scaled-down version of the same method) to confirm the purity of each fraction.
-
-
Product Isolation:
-
Pool the fractions that meet the required purity specification (e.g., >98%).
-
Remove the acetonitrile and some water using a rotary evaporator at a temperature below 40 °C.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a formic acid salt.
-
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the preparative HPLC purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. By utilizing an acidic mobile phase with a C18 column, the method successfully overcomes the common challenges associated with highly polar and basic compounds. The resulting protocol is robust, reproducible, and yields a final product of high purity with excellent peak symmetry, suitable for advanced research and development applications.
References
-
Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex, Inc., Available at: [Link]
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MDPI. "Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans." MDPI, 2 November 2022, Available at: [Link]
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PubChem. "1'-Methyl-1,4'-bipiperidine." National Center for Biotechnology Information, Available at: [Link]
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Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog, 18 June 2025, Available at: [Link]
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Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex, Inc., Available at: [Link]
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ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI Technologies, 10 May 2024, Available at: [Link]
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Royal Society of Chemistry. "Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides." Organic & Biomolecular Chemistry, 6 January 2025, Available at: [Link]
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Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Technologies, 10 August 2023, Available at: [Link]
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Reddit. "Purification of strong polar and basic compounds." r/Chempros, 7 January 2023, Available at: [Link]
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ResearchGate. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." ResearchGate GmbH, 6 August 2025, Available at: [Link]
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Chromatography Online. "A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis." LCGC International, 1 September 2016, Available at: [Link]
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Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex, Inc., 6 June 2025, Available at: [Link]
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PubMed. "Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products." National Library of Medicine, 5 April 2011, Available at: [Link]
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AnalyteGuru. "Real Solutions to Improve Your HPLC Peak Resolution." Thermo Fisher Scientific, 9 August 2023, Available at: [Link]
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Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho Laboratories Pvt. Ltd., 2 February 2025, Available at: [Link]
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Welch Materials. "Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage." Welch Materials, Inc., 8 April 2025, Available at: [Link]
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PMC - NIH. "Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation." National Center for Biotechnology Information, Available at: [Link]
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MDPI. "Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD." MDPI, Available at: [Link]
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Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds." Thermo Fisher Scientific, Available at: [Link]
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Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." LCGC International, Available at: [Link]
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PLOS One. "Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma." Public Library of Science, 15 May 2017, Available at: [Link]
-
ResearchGate. "Polar compounds separation by HPLC - any thoughts?" ResearchGate GmbH, 1 September 2014, Available at: [Link]
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Chromatography Online. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International, Available at: [Link]
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Chromatography Online. "Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions." LCGC International, 13 August 2024, Available at: [Link]
-
Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage, 30 January 2023, Available at: [Link]
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Application Notes and Protocols for In Vitro Profiling of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Introduction: Unveiling the Therapeutic Potential of a Novel Hydrazide Compound
The compound 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide belongs to a chemical class—hydrazides—that is of significant interest in medicinal chemistry. The hydrazide functional group is a well-established pharmacophore known to be present in a variety of biologically active compounds.[1][2][3] Furthermore, the piperidine and bipiperidine scaffolds are prevalent in centrally acting agents. While direct biological data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not extensively documented, its structural motifs suggest a plausible interaction with key enzymes in the central nervous system, such as monoamine oxidases (MAO) and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[2]
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[4] Their inhibition can be a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[5] Similarly, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[6][7]
This document provides a comprehensive guide for the in vitro evaluation of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide's activity against these high-value targets. The protocols are designed to be robust, reproducible, and amenable to a high-throughput screening format, enabling a thorough preliminary assessment of the compound's therapeutic potential.
Section 1: Monoamine Oxidase (MAO) Inhibition Assays
The initial screening of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide should focus on its potential to inhibit MAO-A and MAO-B. A fluorometric assay is recommended for its high sensitivity and adaptability to a 96-well plate format, which is ideal for inhibitor screening.[8][9]
Scientific Principle of the Fluorometric MAO Inhibition Assay
This assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[8] A non-fluorescent probe is used, which in the presence of horseradish peroxidase (HRP), reacts with the H₂O₂ generated by MAO to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity.[8] A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of the enzyme.
Diagram 1: Workflow for the Fluorometric MAO Inhibition Assay
Caption: Workflow for determining MAO inhibition.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (test compound)
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as positive controls
-
DMSO (for dissolving the test compound)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Plate Setup:
-
Blank: 50 µL of Assay Buffer.
-
Negative Control (100% activity): 40 µL of Assay Buffer + 10 µL of vehicle (DMSO in Assay Buffer).
-
Positive Control: 40 µL of Assay Buffer + 10 µL of the respective known inhibitor.
-
Test Compound: 40 µL of Assay Buffer + 10 µL of the diluted test compound.
-
-
Enzyme Addition: Add 10 µL of the respective MAO enzyme (MAO-A or MAO-B) to all wells except the blank.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing p-tyramine, HRP, and the fluorescent probe in Assay Buffer. Add 40 µL of this substrate solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_test_compound / Fluorescence_negative_control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Self-Validation and Controls:
-
The positive controls (Clorgyline for MAO-A and Pargyline for MAO-B) should yield high inhibition (>80%) at appropriate concentrations.
-
The Z'-factor for the assay should be calculated to assess its robustness for high-throughput screening. A Z'-factor > 0.5 is considered excellent.
Section 2: Cholinesterase (AChE and BChE) Inhibition Assays
To evaluate the potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide to inhibit cholinesterases, a colorimetric assay based on the Ellman method is a reliable and widely used approach.[6][10][11]
Scientific Principle of the Colorimetric Cholinesterase Inhibition Assay
This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) through the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).[12] The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][10] A decrease in the absorbance in the presence of the test compound indicates inhibition of the enzyme.[11]
Diagram 2: Principle of the Ellman Method for Cholinesterase Assay
Caption: The two-step reaction of the Ellman method.
Protocol: Colorimetric AChE and BChE Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (test compound)
-
Known cholinesterase inhibitor (e.g., Donepezil or Galantamine) as a positive control
-
DMSO (for dissolving the test compound)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in the Assay Buffer.
-
Prepare working solutions of ATCI, BTCI, and DTNB in the Assay Buffer.
-
-
Plate Setup:
-
Blank: 140 µL of Assay Buffer + 20 µL of DTNB solution + 20 µL of substrate solution.
-
Negative Control (100% activity): 120 µL of Assay Buffer + 20 µL of DTNB solution + 10 µL of vehicle (DMSO in Assay Buffer) + 20 µL of substrate solution + 10 µL of enzyme solution.
-
Positive Control: 120 µL of Assay Buffer + 20 µL of DTNB solution + 10 µL of known inhibitor + 20 µL of substrate solution + 10 µL of enzyme solution.
-
Test Compound: 120 µL of Assay Buffer + 20 µL of DTNB solution + 10 µL of diluted test compound + 20 µL of substrate solution + 10 µL of enzyme solution.
-
-
Assay Execution:
-
To each well (except the blank), add 120 µL of Assay Buffer, 20 µL of DTNB, and 10 µL of either the test compound, vehicle, or positive control.
-
Add 10 µL of the respective enzyme (AChE or BChE) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the corresponding substrate (ATCI for AChE, BTCI for BChE).
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_test_compound / V_negative_control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Self-Validation and Controls:
-
The positive control should show significant inhibition.
-
The reaction rate in the negative control wells should be linear for the duration of the measurement.
-
To distinguish between AChE and BChE activity, a selective BChE inhibitor can be used in parallel experiments.
Data Summary and Interpretation
The IC₅₀ values obtained from these assays will provide a quantitative measure of the inhibitory potency of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide against MAO-A, MAO-B, AChE, and BChE.
Table 1: Hypothetical Data Summary for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
| Target Enzyme | IC₅₀ (µM) |
| MAO-A | [Insert Value] |
| MAO-B | [Insert Value] |
| AChE | [Insert Value] |
| BChE | [Insert Value] |
A low IC₅₀ value indicates high inhibitory potency. The selectivity of the compound can be assessed by comparing the IC₅₀ values across the different enzymes. For example, a significantly lower IC₅₀ for MAO-B compared to MAO-A would indicate selectivity for MAO-B.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. The results from these assays will be instrumental in determining if the compound warrants further investigation, including more detailed mechanistic studies (e.g., determination of the mode of inhibition), and progression into cell-based and in vivo models. The structural alerts within this molecule suggest that these enzymatic targets are a logical and promising starting point for uncovering its potential pharmacological profile.
References
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Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]
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National Center for Biotechnology Information. Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. Available from: [Link]
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Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1142, 193-204. Available from: [Link]
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Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]
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ResearchGate. Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. Available from: [Link]
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National Center for Biotechnology Information. 1'-Methyl-1,4'-bipiperidine. PubChem. Available from: [Link]
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National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]
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Springer. A colorimetric assay for acetylcholinesterase activity and inhibitor screening based on the thiocholine-induced inhibition of the oxidative power of MnO2 nanosheets on 3,3',5,5'-tetramethylbenzidine. Mikrochimica Acta, 185(1), 33. Available from: [Link]
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ACS Publications. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available from: [Link]
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MDPI. The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 25(21), 5032. Available from: [Link]
-
ResearchGate. Identification of Compounds for Butyrylcholinesterase Inhibition. Available from: [Link]
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Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]
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Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., ... & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339-3342. Available from: [Link]
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Kim, D., & You, J. (2012). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 33(10), 3213-3220. Available from: [Link]
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Marco-Contelles, J. (2020). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2084, 127-134. Available from: [Link]
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National Center for Biotechnology Information. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. PubMed Central. Available from: [Link]
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ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available from: [Link]
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ACS Publications. Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available from: [Link]
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Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Available from: [Link]
-
ResearchGate. A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Available from: [Link]
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Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]
-
Royal Society of Chemistry. Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry. Available from: [Link]
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Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1195-1205. Available from: [Link]
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Sharma, S., & Kumar, A. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-15. Available from: [Link]
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National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
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MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available from: [Link]
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National Center for Biotechnology Information. 4-Cyclopropylidene-1'-methyl-1,4'-bipiperidine. PubChem. Available from: [Link]
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Stoyanov, S., et al. (2022). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 129, 106175. Available from: [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies using 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide in enzyme inhibition studies. While this specific molecule is a novel investigational compound, its structural motifs—a bipiperidine core and a carbohydrazide functional group—suggest a strong potential for interaction with various enzyme classes. This document outlines the scientific rationale for its investigation, detailed protocols for characterization, and robust methodologies for determining its inhibitory effects on a representative enzyme class, human Carbonic Anhydrases (hCAs). The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction and Scientific Rationale
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a synthetic compound featuring a bipiperidine scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. Piperidine derivatives have shown activity as inhibitors of enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and as modulators of nuclear receptors like the Farnesoid X receptor (FXR).[1][2] Furthermore, the carbohydrazide moiety is a versatile functional group. Hydrazides have been successfully incorporated into inhibitors of enzymes like HIV-1 integrase and carbonic anhydrases.[3] The nucleophilic nature of the hydrazide group also presents the possibility of covalent interaction with enzyme active sites, a mechanism employed by some hydrazine-based inhibitors.[4]
Given the precedent for bioactivity in both the bipiperidine and carbohydrazide components, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a compelling candidate for screening against a range of enzyme targets. This guide will focus on its evaluation against human Carbonic Anhydrases (hCAs) as a primary example. hCAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established drug targets for conditions such as glaucoma and epilepsy.[5][6]
Compound Handling and Preparation
Proper handling and preparation of investigational compounds are critical for obtaining reliable and reproducible data.
Solubility and Stability Assessment
The aqueous solubility and stability of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide must be determined prior to its use in enzymatic assays. Poor solubility can lead to inaccurate potency measurements.[7]
Protocol for Solubility and Stability Testing:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).
-
Aqueous Solubility:
-
Serially dilute the DMSO stock solution into the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4) to various concentrations (e.g., 1, 10, 50, 100 µM).
-
Incubate the solutions at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
-
Stability in Assay Buffer:
-
Prepare a solution of the compound in the assay buffer at a relevant concentration (e.g., 10 µM).
-
Incubate at the assay temperature for the duration of the planned experiment.
-
At various time points, analyze the solution by HPLC-UV to check for degradation of the parent compound.[8]
-
Preparation of Working Solutions
For enzymatic assays, it is crucial to minimize the final concentration of organic solvents like DMSO, as they can affect enzyme activity.
Protocol for Preparing Working Solutions:
-
From the 10 mM DMSO stock, prepare intermediate dilutions in DMSO.
-
For the final assay, dilute the intermediate DMSO solutions into the assay buffer such that the final DMSO concentration is typically ≤1%.
Enzyme Inhibition Assay: A Case Study with Carbonic Anhydrase
This section details a protocol for assessing the inhibitory activity of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide against a representative human carbonic anhydrase isoform, hCA II.
Principle of the Assay
The assay measures the esterase activity of hCA II using p-nitrophenyl acetate (pNPA) as a substrate. The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.
Materials and Reagents
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
-
p-Nitrophenyl acetate (pNPA)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
96-well microplates
-
Microplate reader capable of absorbance measurements at 400 nm
Experimental Workflow
Caption: Workflow for the hCA II inhibition assay.
Detailed Protocol for IC50 Determination
The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.[9]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Tris buffer (50 mM, pH 7.4)
-
Serial dilutions of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (e.g., from 100 µM to 1 nM final concentration). Include a vehicle control (DMSO) for 0% inhibition and a potent known inhibitor (e.g., acetazolamide) as a positive control for 100% inhibition.[10]
-
hCA II solution (final concentration, e.g., 10 nM).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add pNPA solution (final concentration, e.g., at its Km value) to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 400 nm every 30 seconds for 10-15 minutes in a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12][13]
-
Table 1: Example Data for IC50 Determination
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average V₀ (mOD/min) | % Inhibition |
| 100 | 2 | 5.2 | 94.8 |
| 30 | 1.48 | 8.1 | 91.9 |
| 10 | 1 | 15.6 | 84.4 |
| 3 | 0.48 | 35.2 | 64.8 |
| 1 | 0 | 51.5 | 48.5 |
| 0.3 | -0.52 | 70.3 | 29.7 |
| 0.1 | -1 | 88.9 | 11.1 |
| 0 (Vehicle) | - | 100.0 | 0.0 |
Mechanism of Action Studies
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[14] This involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Determining the Mode of Inhibition
The mode of inhibition can be elucidated by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Protocol for Mode of Inhibition Study:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (pNPA) and the inhibitor. Typically, use substrate concentrations ranging from 0.2 to 5 times the Km value and inhibitor concentrations around the determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocities (V₀) for all conditions as described previously.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition.
Caption: Lineweaver-Burk plots for different inhibition types.
Investigating Potential Covalent Inhibition
The hydrazide moiety suggests the possibility of covalent bond formation with the enzyme. This can be investigated through a "jump-dilution" experiment.[14]
Protocol for Jump-Dilution Experiment:
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period (e.g., 60 minutes) to allow for potential covalent modification.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate. The dilution should reduce the inhibitor concentration to a level that would cause minimal inhibition if the binding were reversible.
-
Monitor the enzyme activity over time. A slow or lack of recovery of enzyme activity suggests irreversible or slowly reversible covalent inhibition.
Troubleshooting
Table 2: Common Issues and Solutions in Enzyme Inhibition Assays
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in replicates | - Pipetting errors- Incomplete mixing- Compound precipitation | - Use calibrated pipettes- Ensure thorough mixing after each addition- Re-evaluate compound solubility[15] |
| No inhibition observed | - Inactive compound- Incorrect inhibitor concentration range- Compound degradation | - Confirm compound identity and purity- Test a wider range of concentrations- Check compound stability in assay buffer |
| Apparent enzyme activation at low inhibitor concentrations | - Assay artifact- Impurities in the compound sample- Allosteric activation | - Rule out interference with the detection method- Purify the compound and re-test- Conduct further mechanistic studies[16] |
| IC50 value depends on enzyme concentration | - Tight-binding inhibition | - Use lower enzyme concentrations if possible- Apply the Morrison equation for Ki determination[17] |
Conclusion
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a robust starting point for its characterization. By systematically evaluating its solubility, determining its inhibitory potency (IC50), and elucidating its mechanism of action, researchers can effectively assess its potential as a lead compound for drug discovery programs. The provided methodologies, while exemplified with carbonic anhydrase, are broadly applicable to a wide range of enzyme targets.
References
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National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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CaseMed Minute. (2015, December 11). Carbonic Anhydrase Inhibitors [Video]. YouTube. [Link]
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PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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LibreTexts Biology. (2021, March 5). 6.2: Enzyme kinetics. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: The Development of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide Derivatives
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic development of novel 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide derivatives. This class of compounds holds significant promise due to the versatile pharmacophoric features of the bipiperidine core and the reactive potential of the carbohydrazide moiety. This guide offers a proposed framework, grounded in established scientific literature, for the synthesis, characterization, and biological evaluation of these derivatives for potential therapeutic applications.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide scaffold presents a compelling starting point for drug discovery. It combines the structural rigidity and substitution potential of the bipiperidine system with the versatile chemical reactivity of a carbohydrazide group. The bipiperidine motif is a recognized privileged structure in medicinal chemistry, found in compounds targeting a range of biological systems, including histamine H3 receptors and pathways relevant to diabetes.[1][2]
The carbohydrazide functional group is a key building block for creating diverse chemical libraries. It can be readily derivatized to form hydrazones and other related structures, allowing for fine-tuning of a molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and overall conformation.[3][4] This versatility has been exploited to develop a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[4]
Given the biological activities associated with both the bipiperidine and carbohydrazide fragments, derivatives of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide are promising candidates for several therapeutic areas. Notably, related carbohydrazide derivatives have shown potent activity as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the management of type 2 diabetes.[5][6] Furthermore, piperidine derivatives have been successfully developed as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, highlighting a potential anti-infective application.[7][8]
This guide will therefore focus on a proposed workflow to synthesize and evaluate these derivatives, with a particular emphasis on their potential as antidiabetic and antimicrobial agents.
Synthetic and Analytical Development
A robust and flexible synthetic strategy is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The following section outlines a proposed synthetic pathway and the necessary analytical protocols for characterization.
Proposed General Synthetic Scheme
The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide derivatives can be logically approached in a multi-step sequence, starting from commercially available precursors. The general strategy involves the formation of the core hydrazide, followed by diversification.
Caption: Proposed synthetic workflow for target derivatives.
Detailed Synthesis Protocols
Protocol 2.2.1: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (Core Intermediate)
-
Rationale: This step converts the stable ethyl ester precursor into the reactive hydrazide. Hydrazine hydrate is a standard and efficient reagent for this transformation. Ethanol is a suitable solvent that allows the reaction to proceed at a reflux temperature for a reasonable duration.
-
Procedure:
-
To a solution of Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water and stir for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure carbohydrazide intermediate.
-
Protocol 2.2.2: General Synthesis of Schiff Base Derivatives (Hydrazones)
-
Rationale: The condensation of the carbohydrazide with various aromatic or aliphatic aldehydes/ketones is a classic method to generate a diverse library of Schiff bases (hydrazones). A catalytic amount of acid is often used to facilitate the dehydration step.
-
Procedure:
-
Dissolve 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired substituted aldehyde or ketone (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, the solid product often precipitates. If not, reduce the solvent volume and cool in an ice bath.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Purify the final compound by recrystallization or column chromatography.
-
Analytical Characterization Protocol
-
Rationale: Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
-
Protocol:
-
Purity Assessment (HPLC): Perform analytical HPLC using a C18 column. A typical method involves a gradient elution with a mobile phase of water (containing 0.1% TFA) and acetonitrile.[7] Monitor the elution at multiple wavelengths (e.g., 210, 254 nm) to ensure no co-eluting impurities. Purity should be >95% for biological testing.
-
Structural Elucidation (Spectroscopy):
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition.
-
NMR Spectroscopy (¹H and ¹³C): Record NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure, including the successful formation of the hydrazone C=N bond and the presence of all expected protons and carbons.
-
Infrared Spectroscopy (FTIR): Confirm the presence of key functional groups. Look for the disappearance of the C=O stretch of the aldehyde/ketone and the appearance of the C=N stretch in the hydrazone products.[5]
-
-
In Silico and In Vitro Evaluation
To efficiently screen the synthesized library and identify promising candidates, a tiered approach combining computational and experimental methods is recommended.
In Silico Screening Workflow
-
Rationale: Computational tools can predict the drug-likeness and potential biological activity of derivatives before committing to extensive biological testing, thereby saving time and resources.[4] This involves assessing pharmacokinetic properties (ADMET) and predicting binding affinity to specific protein targets.[5][6]
Caption: Workflow for in silico screening of derivatives.
-
Protocol:
-
ADMET Prediction: Utilize web-based platforms like pkCSM or SwissADME to predict properties such as aqueous solubility, blood-brain barrier penetration, CYP450 inhibition, and potential toxicity. Filter out compounds with predicted poor pharmacokinetic profiles.
-
Molecular Docking:
-
Select a relevant protein target based on the therapeutic hypothesis (e.g., DPP-IV for diabetes, PDB ID: 2P8S[6]; MenA for tuberculosis).
-
Prepare the protein and ligand structures (energy minimization, addition of hydrogens).
-
Perform docking simulations to predict the binding mode and estimate the binding affinity (docking score) of each derivative within the protein's active site.
-
Prioritize compounds with favorable docking scores and key binding interactions (e.g., hydrogen bonds with critical residues) for synthesis and in vitro testing.
-
-
In Vitro Biological Assay Protocols
Protocol 3.2.1: DPP-IV Inhibition Assay (Antidiabetic Potential)
-
Rationale: This assay directly measures the ability of the synthesized compounds to inhibit the DPP-IV enzyme, a key target in type 2 diabetes management. The protocol is based on a well-established colorimetric method.[5][9]
-
Procedure:
-
Prepare a 96-well microtiter plate.
-
In each well, add 20 µL of DPP-IV enzyme solution in a Tris-HCl buffer (0.1 M, pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations (typically a serial dilution from 100 µM to 0.1 µM). Include a positive control (e.g., Sitagliptin) and a vehicle control (DMSO).
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate, Gly-Pro-p-nitroanilide (2 mM).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a sodium acetate solution to adjust the pH to 4.5.
-
Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Protocol 3.2.2: Antimycobacterial Activity Assay (Anti-infective Potential)
-
Rationale: To assess the potential of the derivatives as anti-tuberculosis agents, their ability to inhibit the growth of mycobacteria is measured. This protocol determines the Minimum Inhibitory Concentration (MIC).[7]
-
Procedure:
-
Use a microplate-based assay with a suitable mycobacterial strain (e.g., Mycobacterium tuberculosis H37Rv or a surrogate like Mycobacterium smegmatis).
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculate each well with a standardized suspension of the mycobacteria.
-
Include a positive control (e.g., Isoniazid), a negative growth control (no bacteria), and a vehicle control (no compound).
-
Seal the plates and incubate at 37°C for the required period (e.g., 7-14 days for M. tuberculosis).
-
Determine bacterial growth by adding a viability indicator dye (e.g., Resazurin) and measuring the color change or fluorescence.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation and Analysis
Systematic data organization is crucial for establishing clear structure-activity relationships.
Quantitative Data Summary
Summarize the biological activity data in a tabular format to facilitate comparison between derivatives.
| Compound ID | R¹ Group | R² Group | DPP-IV IC₅₀ (µM) [a] | M. tb MIC (µM) [b] |
| STD-1 | - | - | 28.13 ± 1.5 (Sitagliptin) | - |
| STD-2 | - | - | - | 0.1 ± 0.02 (Isoniazid) |
| DER-01 | H | 4-Cl-Ph | Data | Data |
| DER-02 | H | 4-OH-Ph | Data | Data |
| DER-03 | H | 2-Furyl | Data | Data |
| ... | ... | ... | ... | ... |
[a] Data are presented as mean ± SEM from three independent experiments. [b] Minimum Inhibitory Concentration against M. tuberculosis H37Rv.
Conclusion and Future Perspectives
This document outlines a structured and scientifically grounded approach for the development of novel 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide derivatives. By integrating rational synthesis, modern analytical techniques, and a tiered screening cascade of in silico and in vitro methods, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold.
Successful identification of lead compounds from the initial screening would warrant further investigation, including:
-
Lead Optimization: Expanding the chemical library to refine the SAR and improve potency, selectivity, and pharmacokinetic properties.
-
In Vitro Safety Profiling: Assessing cytotoxicity in mammalian cell lines and screening for off-target effects, such as hERG channel inhibition.
-
In Vivo Efficacy Studies: Advancing the most promising candidates to relevant animal models, such as streptozotocin-induced diabetic models for antidiabetic agents or mouse models of tuberculosis infection.[5][8]
This comprehensive framework provides a robust starting point for unlocking the full therapeutic potential of this versatile class of molecules.
References
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Al-Mokadem, M., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]
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Alam, M. S., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals. Available at: [Link]
-
Kanwal, S., et al. (2025). Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. ResearchGate. Available at: [Link]
-
Alam, M. S., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. ResearchGate. Available at: [Link]
-
Gbaj, A. M., et al. (2025). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. ResearchGate. Available at: [Link]
- Google Patents. (Year not specified). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Available at: [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. Available at: [Link]
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(Reference with no clear title). ResearchGate. Available at: [Link]
-
Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Available at: [Link]
-
Posa, V., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
-
Al-Mokadem, M., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor. Molecular Pharmacology. Available at: [Link]
-
Tashiro, M., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols: 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. This compound is presented as a novel and versatile scaffold, strategically combining the privileged 1,4'-bipiperidine core with the synthetically adaptable and pharmacologically significant carbohydrazide moiety. We will explore the rationale behind its design, propose detailed protocols for its synthesis and subsequent derivatization, and outline a workflow for its biological evaluation. This guide serves as a foundational resource for leveraging this scaffold in the discovery of new therapeutic agents.
Section 1: The 1'-Methyl-1,4'-bipiperidine Scaffold - A Privileged Structure
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs.[1] Its utility stems from its ability to confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[1][2] The 1,4'-bipiperidine motif further elaborates on this foundation, offering an extended and conformationally flexible structure that can effectively span larger binding pockets in biological targets.[3]
The specific scaffold, 1'-Methyl-1,4'-bipiperidine, possesses key features for drug design:
-
Tertiary Amine: The N-methyl group provides a basic center that is typically protonated at physiological pH. This can be crucial for forming ionic interactions with acidic residues in a target protein and often enhances water solubility.
-
Lipophilicity Modulation: The bipiperidine core offers a balance between lipophilicity and hydrophilicity, a critical parameter for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Structural Rigidity and Flexibility: While the individual piperidine rings are conformationally restricted (typically adopting a chair conformation), the linkage between them allows for rotational flexibility, enabling the molecule to adapt to the topology of a binding site.
Physicochemical Properties of the Core Scaffold
The properties of the core scaffold, 1'-Methyl-1,4'-bipiperidine, provide a baseline for understanding the behavior of its derivatives.
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(piperidin-1-yl)piperidine | [4] |
| Molecular Formula | C₁₁H₂₂N₂ | [4] |
| Molecular Weight | 182.31 g/mol | [4] |
| XLogP3-AA | 1.7 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Table 1: Computed physicochemical properties of the 1'-Methyl-1,4'-bipiperidine core.
Section 2: The Carbohydrazide Moiety - A Versatile Synthetic and Pharmacophoric Tool
The carbohydrazide functional group (-CONHNH₂) is a powerful tool in medicinal chemistry for two primary reasons: its broad biological activity and its synthetic versatility.[5][6]
Pharmacological Significance: Hydrazides and their derivatives, particularly hydrazones, are known to exhibit a wide spectrum of biological activities.[7] These include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[5][8] The -NH-CO- linkage can act as a hydrogen bond donor and acceptor, and the terminal -NH₂ group is a key nucleophile, making this moiety a potent pharmacophore.
Synthetic Utility: The true power of the carbohydrazide lies in its function as a synthetic linchpin. The terminal primary amine is highly nucleophilic and readily condenses with aldehydes and ketones to form stable N-acylhydrazone derivatives.[9][10] This reaction is typically high-yielding and allows for the rapid generation of large chemical libraries with diverse substituents, which is a cornerstone of modern hit-to-lead optimization campaigns.
Section 3: Synthesis Protocol for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
The synthesis of the title compound is proposed as a straightforward two-step process starting from the commercially available 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid.[11] The pathway involves an initial esterification followed by hydrazinolysis.
Protocol 3.1: Step 1 - Synthesis of Methyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate
Causality: This protocol is adapted from a standard procedure for the esterification of a similar N-methylated piperidine carboxylic acid.[12] Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then immediately attacked by the methanol solvent. The reaction byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
Materials:
-
1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10-15 mL per gram of acid)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Suspend 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid in anhydrous methanol in a round-bottom flask.
-
Cool the suspension to 0°C using an ice-water bath.
-
Add thionyl chloride dropwise via a dropping funnel over 30 minutes. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Carefully dilute the residue with DCM/EtOAc and cool in an ice bath. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM/EtOAc.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.
-
Protocol 3.2: Step 2 - Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Causality: This is a standard and highly efficient hydrazinolysis reaction.[13][14] Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the thermodynamically stable carbohydrazide. Ethanol is a common solvent as it solubilizes both the ester and hydrazine hydrate and allows for heating to drive the reaction.
-
Materials:
-
Methyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate (1.0 eq)
-
Hydrazine hydrate (NH₂NH₂·H₂O), 80-100% (5-10 eq)
-
Ethanol (EtOH) (approx. 10 mL per gram of ester)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
-
Procedure:
-
Dissolve the methyl ester in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution. A large excess is used to ensure the reaction goes to completion.
-
Heat the mixture to reflux (approx. 78°C) and stir for 8-16 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The product may precipitate upon cooling or concentration.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol or diethyl ether.
-
If no precipitate forms, the crude product can be purified by recrystallization or column chromatography (using a polar mobile phase, often containing a small amount of ammonia or triethylamine to prevent streaking on silica gel). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 4: Applications in Medicinal Chemistry - Library Synthesis via Hydrazone Formation
The primary application of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is as a scaffold for the synthesis of compound libraries. The protocol below details the general procedure for forming N-acylhydrazone derivatives.
Protocol 4.1: General Synthesis of N'-Arylmethylene-1'-methyl-1,4'-bipiperidine-4-carbohydrazides
Causality: This is a classic acid-catalyzed condensation reaction.[5] The acid catalyst (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal -NH₂ of the carbohydrazide. The subsequent dehydration step is also acid-catalyzed, leading to the formation of the stable C=N double bond of the hydrazone.
-
Materials:
-
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carbohydrazide in absolute ethanol.
-
Add the selected aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The hydrazone product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The purity can be assessed by melting point, NMR, and mass spectrometry. If necessary, recrystallization from a suitable solvent (e.g., ethanol, methanol, or isopropanol) can be performed.
-
Section 5: Proposed Biological Evaluation Workflow
Once a library of hydrazone derivatives is synthesized, a systematic screening process is required to identify compounds with potential therapeutic activity. The following workflow describes a general approach for an in vitro anticancer screen.
Protocol 5.1: General Workflow for In Vitro Anticancer Screening
Causality: This tiered approach is a standard, cost-effective method in drug discovery. A primary screen at a single high concentration rapidly identifies any compound with biological activity. This is followed by a more resource-intensive secondary screen only on the "hits," where a full dose-response curve is generated to determine the potency (e.g., IC₅₀ value), which is a critical metric for comparing compounds and establishing a structure-activity relationship (SAR).
-
Compound Management: Prepare stock solutions of all synthesized hydrazone derivatives in DMSO (e.g., at 10 mM).
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Primary Screen:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a single high concentration (e.g., 10 µM) of each compound from the library. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, SRB, or CellTiter-Glo).
-
-
Hit Triage: Identify compounds ("hits") that cause a significant reduction in cell viability (e.g., >50% growth inhibition) in one or more cell lines.
-
Secondary Screen (Dose-Response):
-
For each hit compound, perform a dose-response experiment. Treat the relevant cell lines with a serial dilution of the compound (e.g., 8-10 concentrations ranging from 100 µM to 1 nM).
-
After incubation, measure cell viability.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Presentation
The results from the secondary screen should be tabulated to facilitate SAR analysis.
| Compound ID | R₁ Substituent | R₂ Substituent | IC₅₀ vs. MCF-7 (µM) |
| HZ-01 | 4-Chlorophenyl | H | 5.2 |
| HZ-02 | 4-Methoxyphenyl | H | 15.8 |
| HZ-03 | 2-Hydroxyphenyl | H | 2.1 |
| HZ-04 | Phenyl | CH₃ | > 50 |
Table 2: Example of tabulated IC₅₀ data for a hypothetical series of hydrazone derivatives against the MCF-7 breast cancer cell line.
Section 6: Conclusion and Future Directions
The 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. Its rational design combines a privileged bipiperidine core with the highly versatile carbohydrazide functional group. The protocols outlined in this guide provide a robust framework for its synthesis and derivatization into libraries of N-acylhydrazones. The proposed biological screening workflow enables the efficient identification of lead compounds for various therapeutic targets, particularly in oncology. Future work should focus on expanding the diversity of the synthesized libraries by exploring different ketones and heterocyclic aldehydes, and subsequently advancing promising hits into more complex biological assays and preclinical models.
References
-
Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4). [Link]
-
Crooks, P. A., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2015). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Sammelson, R. E., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
-
Gopal, P., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Ferreira, R. J. (2015). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. ResearchGate. [Link]
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Patel, K. D., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2015). A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]
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Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. [Link]
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PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
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PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. [Link]
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- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
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Troubleshooting & Optimization
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide stability issues and solutions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a deeper understanding of the stability characteristics of this molecule. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: Understanding the Molecule
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a bifunctional molecule featuring a rigid bipiperidine scaffold and a reactive carbohydrazide moiety. While the bipiperidine core offers structural stability, the carbohydrazide group (-CO-NH-NH₂) is chemically dynamic and the primary source of potential stability issues. This functional group is a derivative of hydrazine and shares its susceptibility to hydrolysis and oxidation.[1] Understanding these liabilities is critical for its successful application in synthesis, drug development, and other research contexts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary driver of instability for this compound? A: The carbohydrazide functional group is the principal site of chemical instability. Like other hydrazide derivatives, it is susceptible to degradation via two main pathways: hydrolysis and oxidation.[2][3][4] Careful control of aqueous conditions, pH, and exposure to atmospheric oxygen is paramount.
Q2: What are the recommended long-term storage conditions? A: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at -20°C under an inert atmosphere.
Q3: Is this compound sensitive to air? A: Yes. The hydrazide moiety can be oxidized by atmospheric oxygen, a reaction that can be catalyzed by trace metal ions.[1] Similar to hydrazine, carbohydrazides are used as oxygen scavengers in some industrial applications, highlighting their reactivity with O₂.[7][8][9][10]
Q4: Which solvents should I avoid? A: Avoid protic solvents, especially water and alcohols (like methanol and ethanol), for long-term storage as they can facilitate hydrolysis. Also, avoid solvents that are not thoroughly dried and deoxygenated. Acidic or basic aqueous solutions will accelerate hydrolysis and should be avoided for storage.[2][4]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 2.1: "My compound's purity, as measured by LC-MS, is decreasing in an aqueous buffer. What is the likely cause?"
Root Cause Analysis: This is a classic sign of hydrolysis. The carbohydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by either acid or base.[2][4] The electrophilic carbonyl carbon is attacked by water, leading to the formation of 1'-Methyl-1,4'-bipiperidine-4-carboxylic acid and hydrazine as the ultimate breakdown products.
Causality:
-
Neutral pH: Hydrolysis still occurs, but at a slower rate.
-
Acidic pH (e.g., pH < 6): Protonation of the hydrazide nitrogens can make the carbonyl carbon more electrophilic, accelerating the rate of nucleophilic attack by water.
-
Basic pH (e.g., pH > 8): While the hydrazide is less likely to be protonated, the presence of hydroxide ions (a stronger nucleophile than water) can increase the rate of degradation. Studies on related hydrazide conjugates show they are increasingly stable as the pH approaches neutrality.[2][4]
Troubleshooting Steps:
-
pH Control: If your experiment allows, work in a buffer system as close to neutral (pH 6.5-7.5) as possible.
-
Temperature Management: Keep the solution cold (0-4°C) during handling and processing to slow the degradation rate.
-
Minimize Time in Solution: Prepare aqueous solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods.
-
Co-solvents: If compatible with your downstream application, consider using a co-solvent like DMSO or DMF to reduce the concentration of water.
Issue 2.2: "I observe an unexpected mass peak in my analysis corresponding to [M+16]. What is it?"
Root Cause Analysis: A mass increase of 16 Da is a strong indicator of oxidation. The hydrazide moiety contains lone pairs of electrons on the nitrogen atoms that are susceptible to oxidation.
Causality: The most likely oxidation pathways involve the reaction with molecular oxygen, peroxide contaminants in solvents (especially ethers like THF or dioxane), or other oxidizing agents present in the reaction mixture. This can lead to the formation of various oxidized species, including azo or N-oxide compounds. The presence of metal ions can catalyze this process.[1]
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, thoroughly sparge all solvents with an inert gas like argon or nitrogen.
-
Use High-Purity Solvents: Use fresh, inhibitor-free, anhydrous-grade solvents to avoid peroxide contaminants.
-
Inert Atmosphere: Conduct all manipulations of the compound, both solid and in solution, under a positive pressure of an inert gas.
-
Add Chelators: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial, if it does not interfere with your experiment.
Issue 2.3: "My reaction, which involves heating, is giving low yields. Could the compound be degrading?"
Root Cause Analysis: Yes, thermal degradation is a significant concern. Carbohydrazide itself decomposes upon melting (around 153-154°C).[7][9] While the bipiperidine scaffold adds stability, the hydrazide functional group remains the weak point.
Causality: At elevated temperatures, the C-N bonds of the carbohydrazide can cleave. In some cases, carbohydrazides can break down to form hydrazine at temperatures above 180°C.[8] This decomposition can lead to a complex mixture of byproducts and significantly lower the yield of your desired product.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, explore lower reaction temperatures, even if it requires longer reaction times or a more active catalyst.
-
Screen Solvents: The choice of solvent can influence thermal stability. Screen a variety of high-boiling point aprotic solvents (e.g., DMF, DMSO, NMP, sulfolane) to find one that may offer better stability at the required temperature.
-
Step-wise Synthesis: Consider if the reactive carbohydrazide moiety can be introduced at a later, lower-temperature step in your synthetic sequence.
Section 3: Protocols for Stability Assessment
To formally assess the stability of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a forced degradation study is the authoritative approach. This process intentionally exposes the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary mechanisms of degradation for the target molecule.
Caption: Primary degradation routes via hydrolysis and oxidation.
Protocol 3.1: Forced Degradation Study
Objective: To identify degradation products and stress test the molecule under various conditions.
Methodology:
-
Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose each solution to one of the stress conditions outlined in the table below.
-
Include a control sample stored at 5°C in the dark.
-
Analyze all samples by a suitable method (e.g., LC-MS) at initial, 4, 8, and 24-hour time points.
| Stress Condition | Reagent/Procedure | Typical Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | Hydrolysis of carbohydrazide |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | Hydrolysis of carbohydrazide |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | Oxidation of hydrazide moiety |
| Thermal | Heat in solution | 80°C in the dark | Thermal decomposition |
| Photolytic | High-intensity UV/Vis light | Room Temperature (ICH Q1B) | Photodegradation |
Diagram 2: Experimental Workflow for Stability Testing
This workflow provides a visual guide for executing a stability study.
Caption: Step-by-step process for conducting a stability study.
Section 4: Stabilization Strategies
Based on the inherent liabilities of the carbohydrazide group, here are proactive strategies to enhance stability.
4.1 Use of Antioxidants/Stabilizers: For solution-based applications where oxidative degradation is a concern, the inclusion of a stabilizer can be effective. A Japanese patent suggests that substances like erythorbic acid or ascorbic acid can improve the stability of carbohydrazide-containing compositions.[11] These agents act as preferential oxygen scavengers.
4.2 pH Control and Buffering: As hydrolysis is pH-dependent, maintaining a solution near neutral pH is the most effective way to slow this degradation pathway.[2][4] Utilize a buffer system appropriate for your experimental window (e.g., phosphate-buffered saline for biological applications) and verify the pH after the addition of all components.
4.3 Formulation in Aprotic or Lyophilized States: For long-term storage or formulation, avoiding water is the best strategy.
-
Aprotic Solvents: Storing the compound in a high-purity, anhydrous, aprotic solvent like DMSO or DMF can prevent hydrolysis.
-
Lyophilization: If the compound must be dispensed from an aqueous medium, lyophilizing (freeze-drying) it from a solution containing cryoprotectants can produce a stable, amorphous solid that can be easily reconstituted.
References
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Ataman Kimya. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Methylpiperidine-4-Carbohydrazide, 95% Purity, C7H15N3O, 1 gram. CP Lab Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrazide. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing.... Google Patents.
-
PubChem. (n.d.). 1,4'-Bipiperidine. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of carbohydrazide with nitric acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya. Retrieved from [Link]
-
Indian Academy of Sciences. (1990). Kinetics and mechanism of oxidation of carbohydrazide by chloramine-T and bromamine-T in aqueous perchloric acid medium. Indian Academy of Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
YouTube. (2017). mr i explains: Condensation and Hydrolysis Reactions in Carbohydrates. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Retrieved from [Link]
-
Oxidation Technologies. (n.d.). Carbohydrazide Information. Oxidation Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address solubility challenges encountered during experimentation. Our approach is grounded in the fundamental physicochemical properties of the molecule to empower you to find the optimal solution for your specific application.
Molecular Structure Analysis: The Key to Solubility
Understanding the structure of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is the first step in troubleshooting its solubility.
-
Bipiperidine Core: The molecule features two piperidine rings. The nitrogen atoms in these rings are tertiary amines, which are basic.
-
Carbohydrazide Group: This functional group, -NHNH(C=O)NH₂, is generally polar and capable of hydrogen bonding, which tends to increase aqueous solubility.[1]
-
Hydrocarbon Skeleton: The overall carbon framework is non-polar.
The dominant factor governing the solubility of this molecule is the basicity of the bipiperidine nitrogens. At neutral pH, the molecule is uncharged and its larger hydrocarbon structure can lead to poor aqueous solubility.[2][3] However, in an acidic environment, these nitrogens will become protonated, creating a positively charged cation which is expected to be significantly more soluble in polar solvents like water.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide not dissolving in water or buffer?
A: The most likely reason is that the pH of your solvent is too high (neutral or basic). The molecule contains two basic amine groups in the bipiperidine structure, making its aqueous solubility highly pH-dependent.[5][6] In neutral or basic solutions, the molecule is in its free base (uncharged) form, which has limited water solubility due to its hydrocarbon content.[2][3]
Q2: What is the best solvent to try first?
A: Start with an acidic aqueous solution. We recommend attempting to dissolve the compound in dilute (e.g., 0.1 M) hydrochloric acid (HCl) or a buffer with a pH below 5. This will protonate the basic nitrogen atoms, forming a salt that is much more soluble in water.[3]
Q3: Can I use organic solvents?
A: Yes. If an aqueous system is not required, polar organic solvents are a viable option. Based on the polarity of the carbohydrazide group, solvents like DMSO, DMF, and ethanol could be effective. However, for many biological and pharmaceutical applications, aqueous-based systems are preferred.
Q4: Is it safe to heat the solution to aid dissolution?
A: Gentle warming (e.g., to 37-40°C) can be attempted, but with caution. While this can increase the rate of dissolution, some carbohydrazide compounds can be unstable and may decompose upon heating.[7] Always check for any changes in the solution's color or clarity, which might indicate degradation. We recommend trying pH adjustment first.
In-Depth Troubleshooting Guides
Guide 1: The Critical Role of pH Adjustment
This is the most effective and logical first step for solubilizing 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. The principle is to convert the poorly soluble free base into a highly soluble salt form.
Causality: The two nitrogen atoms in the bipiperidine core are Lewis bases, meaning they can accept protons (H⁺). In an acidic solution (pH < pKa of the amines), these nitrogens become protonated, conferring a positive charge on the molecule. This charged species, or salt, interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility.[4][8]
Caption: Workflow for pH-dependent solubilization.
Caption: Effect of pH on the ionization and solubility.
Guide 2: Utilizing Co-Solvent Systems
If pH adjustment is not suitable for your experimental conditions (e.g., it affects cell viability or reaction chemistry), or if it fails to completely solubilize the compound, a co-solvent system is the next logical approach.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This "less polar" environment lowers the energy penalty required to dissolve a hydrophobic or poorly soluble molecule, thereby increasing its solubility.[11][12]
Recommended Co-Solvents: The following biocompatible co-solvents are commonly used in pharmaceutical and biological research.[11][13]
| Co-Solvent | Abbreviation | Properties & Use Cases |
| Dimethyl Sulfoxide | DMSO | A very strong, polar aprotic solvent. Excellent for creating high-concentration stock solutions. Typically used at <1% in final aqueous solutions. |
| Ethanol | EtOH | A polar protic solvent. Commonly used in formulations. Less toxic than DMSO but also a less powerful solvent. |
| Polyethylene Glycol 400 | PEG 400 | A low-molecular-weight polymer. Less polar than water and often used to solubilize nonpolar compounds for in vivo studies.[13] |
| Propylene Glycol | PG | Similar in properties to PEG 400, often used in parenteral (injectable) formulations. |
Strategy:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of a chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Dilute into Aqueous Media: Perform a stepwise dilution of the stock solution into your aqueous buffer or media. Vortex or mix immediately after adding the stock to prevent precipitation.
-
Observe for Precipitation: If the compound precipitates upon dilution, the concentration is too high for that specific co-solvent/water ratio. You may need to lower the final concentration or try a different co-solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol details the steps to create an acidic aqueous stock solution.
Materials:
-
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (assume MW = 240.34 g/mol for calculation)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Vortex mixer and magnetic stirrer
Procedure:
-
Weigh Compound: Weigh out 2.4 mg of the compound and place it in a 1.5 mL microcentrifuge tube.
-
Add Water: Add 800 µL of deionized water to the tube. The compound will likely form a suspension.
-
Initial Mixing: Vortex the tube for 30 seconds.
-
Acidification: While vortexing or stirring, add 1 M HCl dropwise (approximately 1-2 µL at a time).
-
Observe Dissolution: Continue adding acid and vortexing until the solution becomes completely clear.
-
pH Measurement: Check the pH of the solution. It should be in the acidic range (typically pH 2-4).
-
Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. Before use, thaw and vortex to ensure homogeneity.
Protocol 2: Performing a Kinetic Solubility Assessment (Shake-Flask Method)
This protocol helps determine the approximate solubility of the compound in a specific buffer (e.g., PBS, pH 7.4). This is crucial for understanding its behavior in physiological conditions. The shake-flask method is a standard approach for this determination.[5][6]
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of your chosen buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach equilibrium between the dissolved and undissolved compound.
-
Separation of Solid: After 24 hours, remove the vial and let the undissolved solid settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove all particulate matter.
-
Quantification: Quantify the concentration of the dissolved compound in the clear filtrate using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Determine Solubility: The measured concentration is the equilibrium solubility of the compound in that specific buffer at that temperature.
References
-
Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from Ataman Kimya website. [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pobudkowska, A., & Domanska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4,4'-bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility and pH of amines. Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters, 12(11), 1461-1463. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Carbohydrazide (CAS 497-18-7). Retrieved from [Link]
-
Kumar, S., & Singh, P. (2013). Fundamentals of solubility enhancement techniques: What do we need to consider? Journal of Pharmaceutical and Scientific Innovation, 2(4), 1-8. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Basic Properties of Amines. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]
-
Thorat, S. B., & Gonjari, I. D. (2018). Solubilization enhancement techniques: An overview. Journal of Drug Delivery and Therapeutics, 8(2), 122-129. Retrieved from [Link]
-
ChemBK. (n.d.). Carbohydrazide. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
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Technical Support Center: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
Welcome to the technical support guide for the synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. As a key intermediate in various research applications, its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis.
The proposed synthetic route is a two-step process, which is common for this class of compounds. It begins with a reductive amination to form the bipiperidine core, followed by hydrazinolysis of an ester to yield the final carbohydrazide.
Part 1: Troubleshooting Guide & Common Side Reactions
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate (Intermediate 1)
Question: I am seeing a low yield for the reductive amination step between 1-methylpiperidin-4-one and ethyl piperidine-4-carboxylate. My primary impurity appears to be the self-condensation product of 1-methylpiperidin-4-one. What is happening and how can I fix it?
Answer: This is a classic issue in reductive amination involving ketones prone to self-condensation. The slightly acidic conditions often used can catalyze an aldol-type self-condensation of 1-methylpiperidin-4-one, leading to a dimeric impurity that is difficult to remove.
Causality:
-
Enolization: Under acidic or basic conditions, the ketone can enolize.
-
Aldol Reaction: The enolate of one molecule of 1-methylpiperidin-4-one can then attack the carbonyl carbon of another molecule.
-
Competition: This side reaction competes directly with the desired iminium ion formation between the ketone and ethyl piperidine-4-carboxylate.
Solutions:
-
Control of pH: The pH is a critical parameter. If the conditions are too acidic, the amine nucleophile (ethyl piperidine-4-carboxylate) will be protonated and non-nucleophilic. If too basic, the self-condensation is favored. A pH range of 5-6 is often optimal.
-
Order of Addition: Add the reducing agent last. Pre-mixing the ketone and amine allows for the formation of the iminium ion in situ before the reducing agent is introduced.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) for this reaction as it is less basic and can be used in slightly acidic conditions which favor iminium ion formation over ketone self-condensation.
Workflow: Optimizing Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Incomplete Conversion of the Ester to the Hydrazide (Final Step)
Question: My NMR analysis shows a significant amount of unreacted ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate even after prolonged reaction with hydrazine hydrate. What could be the cause?
Answer: Incomplete hydrazinolysis is often due to insufficient hydrazine, steric hindrance, or the use of a co-solvent that is not optimal for the reaction.
Causality:
-
Stoichiometry: Hydrazine can be lost to side reactions or be of lower purity than stated. A significant excess is often required.
-
Steric Hindrance: The bulky bipiperidine structure can sterically hinder the approach of hydrazine to the ester's carbonyl group.
-
Solvent Effects: The reaction requires a solvent in which both the ester and hydrazine hydrate have good solubility. Ethanol is commonly used.
Solutions:
-
Increase Hydrazine Excess: Use a larger excess of hydrazine hydrate (e.g., 10-20 equivalents).
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome steric hindrance.
-
Solvent Choice: Ensure ethanol is used as the solvent, as it is effective for this transformation. In some cases, a co-solvent like methanol can be used.
Side Reaction Pathway: Dihydrazide Formation
Caption: Formation of the dihydrazide impurity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the final product and how can I identify it?
A1: A common impurity is the N,N'-bis(1'-methyl-1,4'-bipiperidine-4-carbonyl)hydrazine. This dihydrazide is formed when a molecule of the desired product acts as a nucleophile and attacks another molecule of the activated ester, or if the hydrazide product itself reacts further. It can be identified by LC-MS, as its mass will be approximately double that of the desired product minus the mass of a hydrazine molecule.
Q2: My final product is a sticky solid that is difficult to handle. How can I improve its crystallinity?
A2: Sticky or oily products are often indicative of residual solvent or impurities. Try re-slurrying the product in a non-polar solvent like diethyl ether or hexane to wash away less polar impurities. If that fails, recrystallization from a solvent system such as ethanol/water or isopropanol/heptane can improve crystallinity.
Q3: What are the optimal storage conditions for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide?
A3: As a hydrazide, the compound can be sensitive to air and moisture. It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to prevent degradation.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added 1-methylpiperidin-4-one (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
-
To a solution of ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate (1.0 eq) in ethanol (15 mL/mmol) is added hydrazine hydrate (10 eq).
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford the product as a solid.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Part 4: Data Summary
| Compound | Molecular Weight | Expected Yield | Common Impurities |
| Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate | 254.38 g/mol | 70-85% | Self-condensation product of ketone |
| 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | 240.36 g/mol | 85-95% | Unreacted starting material, Dihydrazide adduct |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Validation & Comparative
A Comparative Guide to 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide and Other Piperidine Derivatives in Drug Discovery
This guide provides a comprehensive comparison of the hypothetical compound 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide with other well-established piperidine derivatives. Geared towards researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, potential therapeutic applications, and the experimental data that underpin the versatile nature of the piperidine scaffold.
The Enduring Legacy of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural alkaloids and synthetic pharmaceuticals underscores its remarkable utility as a privileged scaffold.[3] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for target engagement.[1] This versatile building block is a key component in a wide array of therapeutics, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][3]
Deconstructing 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide: A Hypothetical Profile
While 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not a widely documented compound, its structural features—a 1,4'-bipiperidine core, an N-methyl group, and a carbohydrazide moiety—suggest a rich potential for biological activity. By dissecting these components, we can construct a hypothetical profile and identify relevant classes of piperidine derivatives for comparison.
The 1,4'-bipiperidine scaffold provides a rigid and extended structure, potentially allowing for interactions with multiple binding sites on a target protein. The N-methyl group on one of the piperidine rings can influence several key properties. N-methylation is a known strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor affinity.[4][5] The carbohydrazide functional group is a versatile pharmacophore known to participate in hydrogen bonding and has been incorporated into various bioactive molecules, including those with antimicrobial and anticancer properties.[6][7]
Comparative Analysis with Key Piperidine Derivatives
To understand the potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, we will compare its constituent features to those of well-characterized piperidine derivatives in three key therapeutic areas: opioid receptor modulation, acetylcholinesterase inhibition, and emerging applications of piperidine-4-carbohydrazides.
Opioid Receptor Ligands: The Analgesic Connection
The 4-substituted piperidine motif is central to the pharmacology of many potent opioid analgesics, such as meperidine and fentanyl.[1] The orientation of the substituent at the 4-position is crucial for binding to the mu-opioid receptor.[8]
Table 1: Comparison with Opioid Piperidine Derivatives
| Compound | Key Structural Features | Biological Activity (Ki, nM) | Reference |
| Meperidine | 4-phenyl-4-ethoxycarbonyl-N-methylpiperidine | Mu-opioid receptor agonist | [1] |
| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | Potent mu-opioid receptor agonist (Ki ≈ 1.4) | [9] |
| Hypothetical Compound | 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | Unknown | - |
The presence of the N-methyl group in our hypothetical compound is reminiscent of the N-methyl group in morphine and meperidine, which is often important for analgesic activity. The 1,4'-bipiperidine core could be explored for its potential to interact with opioid receptors, possibly leading to novel analgesic or antagonist properties.
Acetylcholinesterase Inhibitors: A Role in Cognitive Health
Piperidine-based compounds, such as donepezil, are effective acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.[1] These molecules typically interact with the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine.
Table 2: Comparison with Piperidine-Based AChE Inhibitors
| Compound | Key Structural Features | Biological Activity (IC50, µM) | Reference |
| Donepezil | N-benzylpiperidine linked to an indanone moiety | Potent and selective AChE inhibitor (IC50 ≈ 0.0067) | [1] |
| Hypothetical Compound | 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | Unknown | - |
The extended structure of the 1,4'-bipiperidine core in our hypothetical compound could potentially span the active site gorge of AChE, while the carbohydrazide moiety could form key hydrogen bonds with amino acid residues.
Piperidine-4-carbohydrazides: Emerging Therapeutic Potential
Recent studies have highlighted the promising biological activities of piperidine-4-carbohydrazide derivatives, particularly in the fields of antifungal and anticancer research.[10][11]
Table 3: Comparison with other Piperidine-4-carbohydrazide Derivatives
| Compound | Key Structural Features | Reported Biological Activity | Reference |
| Quinazolinyl-piperidine-4-carbohydrazides | Piperidine-4-carbohydrazide linked to a quinazoline moiety | Antifungal activity against Rhizoctonia solani (EC50 = 0.83 µg/mL for compound A13) | [10] |
| Indolinone-piperidine-4-carbohydrazides | Piperidine-4-carbohydrazide linked to an oxindole moiety | VEGFR-2 inhibition (IC50 = 45.9 nM for compound 12e) | [11] |
| Hypothetical Compound | 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | Unknown | - |
These findings suggest that the carbohydrazide functional group, when combined with a piperidine scaffold, can give rise to potent and selective bioactive compounds. The 1'-methyl-1,4'-bipiperidine core of our hypothetical compound represents a novel variation on this theme, with the potential for unique target interactions and therapeutic applications.
Experimental Workflows and Protocols
To validate the hypothetical profile of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a series of synthetic and biological experiments are necessary.
Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
The synthesis of the target compound can be envisioned through a multi-step process, as illustrated in the following workflow diagram.
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- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide for Medicinal Chemistry Applications
This guide provides an in-depth comparative analysis of two primary synthetic routes to 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a crucial intermediate in the development of novel therapeutics. The methodologies presented are grounded in established chemical principles and supported by experimental data from analogous transformations found in the scientific literature. We will explore the strategic advantages and practical limitations of each pathway to empower researchers in making informed decisions for their drug discovery and development programs.
Introduction: The Significance of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
The 1'-Methyl-1,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system and other biological systems. The carbohydrazide functional group serves as a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries for lead optimization. The efficient and scalable synthesis of this key intermediate is therefore a critical step in the rapid advancement of promising drug candidates. This guide will dissect two distinct and logical synthetic approaches to this valuable building block.
Route 1: Convergent Synthesis via Reductive Amination
This contemporary approach constructs the bipiperidine core in a highly convergent manner through a reductive amination reaction. This strategy is often favored for its efficiency and the commercial availability of the requisite starting materials.
Scientific Rationale
Reductive amination is a cornerstone of modern amine synthesis, valued for its high yields and operational simplicity. The reaction proceeds through the in-situ formation of an iminium ion from a ketone and an amine, which is then reduced by a mild hydride source. This method avoids the harsher conditions and potential side reactions associated with direct alkylation.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(1-methylpiperidin-4-ylamino)piperidine-1-carboxylate
-
In a round-bottom flask, dissolve 1-methyl-4-piperidone (1.0 equivalent) and tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution at room temperature. The mild nature of this reducing agent obviates the need for strict pH control.
-
Allow the reaction to proceed for 12-24 hours, monitoring for the disappearance of starting materials by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-Boc protected bipiperidine.
Step 2: Boc-Deprotection and Esterification
-
Dissolve the product from Step 1 in a solution of hydrochloric acid in methanol (e.g., 1.25 M) and stir at room temperature for 2-4 hours to effect deprotection of the Boc group.
-
Following deprotection, the resulting amine hydrochloride can be carried forward. For the subsequent step, it is often advantageous to convert the 4-carboxamide (if that were the starting material) or a nitrile precursor to the corresponding methyl or ethyl ester. Assuming a precursor that leads to a carboxylic acid upon workup, esterification can be achieved by refluxing in methanol or ethanol with a catalytic amount of sulfuric acid.
Step 3: Hydrazinolysis to 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
-
Dissolve the methyl or ethyl ester of 1'-methyl-1,4'-bipiperidine-4-carboxylic acid in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the final product.
Visual Workflow: Route 1
Sources
A Comparative Analysis of the In Vivo Efficacy of Bipiperidine Carbohydrazide Derivatives and Structurally Related Analogs
Abstract
This guide provides a comparative overview of the in vivo efficacy of carbohydrazide-based compounds, with a structural focus on the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide scaffold. While direct comparative in vivo data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not extensively available in peer-reviewed literature, this document synthesizes findings from studies on structurally related carbohydrazide and bipiperidine analogs to present a representative analysis. We will explore the therapeutic potential of these classes of compounds, delve into the experimental design of relevant in vivo studies, and provide a framework for evaluating and comparing their efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the discovery of novel therapeutics based on these chemical moieties.
Introduction: The Therapeutic Promise of Carbohydrazide and Bipiperidine Scaffolds
The carbohydrazide moiety is a versatile functional group that has been incorporated into a wide array of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The hydrogen bonding capabilities and conformational flexibility of the carbohydrazide group make it an attractive scaffold for designing molecules that can interact with various biological targets.
Similarly, the bipiperidine core is a prevalent structural motif in medicinal chemistry, known for its presence in compounds targeting the central nervous system and other biological systems.[4][5] The combination of these two pharmacophores in a molecule such as 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide suggests the potential for novel therapeutic agents. The 1-methyl-piperidine moiety, in particular, is a key building block in the synthesis of biologically active molecules, often enhancing pharmacological properties.[6]
This guide will use published data on various carbohydrazide and bipiperidine derivatives to illustrate how the in vivo efficacy of a lead compound like 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide could be compared against its analogs.
Representative Compound Classes and Their Biological Activities
For the purpose of this comparative guide, we will examine two classes of compounds from the literature that share structural similarities with 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide and have reported in vivo data.
-
Class A: Carbohydrazide Derivatives as DPP-IV Inhibitors: A study on novel carbohydrazide derivatives has demonstrated their potential as dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[7][8][9]
-
Class B: Bipiperidine Derivatives as Histamine H3 Receptor Antagonists: Research on 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has highlighted their activity as histamine H3 receptor antagonists, which have therapeutic potential in neurological and inflammatory disorders.[5]
Comparative In Vivo Efficacy: A Case Study Approach
To illustrate a comparative analysis, we will present a hypothetical comparison based on the findings for Class A compounds, focusing on their antidiabetic activity.
Overview of Experimental Model
A common model for evaluating the in vivo antidiabetic activity of novel compounds is the streptozotocin (STZ)-induced diabetic rat model. This model mimics the hyperglycemic state of type 2 diabetes.
Experimental Protocol: In Vivo Antihyperglycemic Activity
The following is a representative protocol based on studies of carbohydrazide derivatives as DPP-IV inhibitors.[7][8]
Objective: To assess the blood glucose-lowering effect of test compounds in STZ-induced diabetic rats.
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Test compounds (e.g., Compound 5b and 4c from the study)
-
Standard drug (e.g., Sitagliptin)
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Glucometer
Procedure:
-
Induction of Diabetes:
-
Rats are fasted overnight.
-
A single intraperitoneal (i.p.) injection of STZ (dissolved in citrate buffer) at a dose of 60 mg/kg is administered.
-
Control animals receive an injection of the vehicle.
-
-
Confirmation of Diabetes:
-
After 72 hours, blood glucose levels are measured from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.
-
-
Treatment:
-
Diabetic rats are divided into groups (n=6 per group):
-
Diabetic control (vehicle)
-
Standard drug (e.g., Sitagliptin, 10 mg/kg, p.o.)
-
Test Compound 1 (e.g., Compound 5b, 10 mg/kg, p.o.)
-
Test Compound 2 (e.g., Compound 4c, 10 mg/kg, p.o.)
-
-
The respective treatments are administered orally once daily for 21 days.
-
-
Data Collection:
-
Fasting blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, and 21).
-
-
Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (S.E.M.).
-
Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.
-
Data Presentation and Interpretation
The following table summarizes the in vivo antidiabetic activity of two representative carbohydrazide derivatives, Compounds 5b and 4c, in comparison to the standard drug Sitagliptin.[7][8]
| Treatment Group | Dose (mg/kg, p.o.) | Day 0 Blood Glucose (mg/dL) | Day 21 Blood Glucose (mg/dL) | % Reduction in Blood Glucose |
| Diabetic Control | - | 450 ± 15.2 | 435 ± 18.5 | - |
| Sitagliptin | 10 | 448 ± 12.8 | 280 ± 13.3 | 37.5% |
| Compound 5b | 10 | 452 ± 14.1 | 157.33 ± 5.75 | 65.2% |
| Compound 4c | 10 | 455 ± 13.5 | 210 ± 9.8 | 53.8% |
Data are presented as mean ± S.E.M. and are representative based on published studies.
Interpretation:
-
Compound 5b demonstrated a significant reduction in blood glucose levels after 21 days of treatment, outperforming the standard drug Sitagliptin.[7][8]
-
Compound 4c also showed potent antihyperglycemic activity, though to a lesser extent than Compound 5b.
-
These findings suggest that specific structural modifications on the carbohydrazide scaffold can lead to potent in vivo efficacy.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The antihyperglycemic effect of the example carbohydrazide derivatives is attributed to their inhibition of the DPP-IV enzyme.[9] Molecular docking studies have suggested that the NH group of the carbohydrazide moiety can form hydrogen bonds with amino acid residues in the active site of DPP-IV.[9]
Structure-Activity Relationship (SAR) Observations:
-
The presence of electron-withdrawing groups (e.g., chloro- or fluoro-substitutions) on the phenyl ring of the carbohydrazide derivatives appeared to enhance their interaction with the DPP-IV active site.[7][8]
-
The introduction of a polar substituent, such as a hydroxyl group, was found to be essential for inhibitory activity.[9]
The following diagram illustrates a simplified workflow for the screening and evaluation of novel carbohydrazide derivatives.
Caption: Workflow for the discovery and evaluation of novel carbohydrazide-based DPP-IV inhibitors.
Conclusion and Future Directions
While direct in vivo efficacy data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is yet to be published, the analysis of its structural components and related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The carbohydrazide moiety offers a versatile platform for developing potent enzyme inhibitors, as demonstrated by the success of DPP-IV inhibitors. The bipiperidine scaffold is a well-established pharmacophore in drug discovery.
Future research should focus on the synthesis and in vivo evaluation of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide and its analogs. A systematic SAR study, guided by computational modeling and followed by rigorous preclinical testing, will be crucial to unlock the full therapeutic potential of this promising class of compounds.
References
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Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
-
1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793. PubChem. [Link]
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Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. ResearchGate. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]
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Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. PubChem. [Link]
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Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. NIH. [Link]
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Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041. PubChem. [Link]
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Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. [Link]
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Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. [Link]
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Head-to-head comparison of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide with similar carbohydrazides
Introduction: The Untapped Potential of the Bipiperidine Carbohydrazide Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile pharmacophoric features is paramount. The carbohydrazide moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] When coupled with the piperidine ring, a privileged structure in numerous approved drugs, the resulting piperidine-4-carbohydrazide core presents a compelling platform for the design of new therapeutic agents.[2]
This guide focuses on a specific, yet underexplored, member of this family: 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide . Despite its intriguing structure, which combines the bipiperidine motif known for its presence in neuroactive compounds with the versatile carbohydrazide linker, a thorough survey of the scientific literature reveals a notable absence of experimental data for this specific molecule.
To illuminate the potential of this scaffold, this guide will provide a head-to-head comparison with structurally related and well-characterized carbohydrazides. By examining the synthesis, physicochemical properties, and biological activities of these analogs, we can extrapolate key structure-activity relationships (SAR) and gain valuable insights into the prospective applications of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide and its derivatives.
We will delve into three distinct classes of piperidine-4-carbohydrazide analogs:
-
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides as potent VEGFR-2 inhibitors for anticancer applications.
-
Piperidine-4-carbohydrazides bearing a quinazolinyl moiety as novel antifungal agents.
-
1-[(4-Methylphenyl)sulfonyl]-piperidine carbohydrazides as inhibitors of cholinesterases for potential neurodegenerative disease therapies.
Through a detailed examination of the experimental data and synthetic methodologies for these comparators, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the promising, yet uncharted, territory of bipiperidine carbohydrazides.
Comparative Analysis of Piperidine-4-Carbohydrazide Derivatives
The versatility of the piperidine-4-carbohydrazide scaffold is evident in the diverse biological activities exhibited by its derivatives. The following sections provide a detailed comparison of the three selected classes of analogs, focusing on their synthesis, biological performance, and key structural features.
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides: Potent VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[1] A series of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[1][3]
The synthesis of these compounds follows a straightforward and modular route, allowing for the facile introduction of diversity at both the piperidine and oxoindoline moieties.
This class of compounds has demonstrated excellent in vitro activity against a range of agriculturally important phytopathogenic fungi. [4]The proposed mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
| Compound ID | Substitution on Quinazoline | Rhizoctonia solani EC₅₀ (µg/mL) [4] | Verticillium dahliae EC₅₀ (µg/mL) [4] |
| A13 | 2-Methyl | 0.83 | 1.12 |
| A41 | 2-Phenyl | 0.88 | 3.20 |
| Chlorothalonil | (Reference) | 1.64 | 11.0 |
| Boscalid | (Reference) | 0.96 | Not Reported |
| Carbendazim | (Reference) | Not Reported | 19.3 |
-
Key SAR Insights:
-
Small alkyl or aryl substituents at the 2-position of the quinazoline ring appear to be well-tolerated and lead to potent antifungal activity. [4] * The piperidine-4-carbohydrazide moiety is crucial for the interaction with the SDH enzyme. [4] * Compound A13 also showed significant in vivo protective and curative effects in a potted rice model, highlighting its potential for agricultural applications. [4]
-
1-[(4-Methylphenyl)sulfonyl]-piperidine Carbohydrazides: Cholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. The incorporation of a sulfonyl group onto the piperidine nitrogen of the piperidine-4-carbohydrazide scaffold has yielded a series of compounds with cholinesterase inhibitory activity. [5]
The synthesis of these compounds is achieved through a multi-step sequence starting from ethyl piperidine-4-carboxylate.
While specific IC₅₀ values are not readily available in the public domain for a direct quantitative comparison, the literature indicates that these compounds exhibit inhibitory activity against both AChE and BChE. [5]Molecular docking studies suggest that these compounds bind to the active site of the cholinesterase enzymes, with the sulfonyl groups playing a key role in interacting with important amino acid residues. [5]
-
Key SAR Insights:
-
The presence of two sulfonyl groups appears to be a key feature for cholinesterase inhibition in this series.
-
The nature of the alkyl or aryl substituent on the terminal sulfonyl group influences the binding affinity and selectivity for AChE versus BChE.
-
The piperidine ring acts as a central scaffold, positioning the two sulfonyl groups in a suitable orientation for enzyme binding.
-
Experimental Protocols
To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of a representative compound and the execution of a key biological assay are provided below.
Synthesis of a Representative N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide
This protocol describes the synthesis of a generic N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivative, which can be adapted for the synthesis of various analogs.
Step 1: Synthesis of Piperidine-4-carbohydrazide
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude piperidine-4-carbohydrazide is typically used in the next step without further purification.
Step 2: Condensation with a Substituted Isatin
-
Dissolve piperidine-4-carbohydrazide (1 equivalent) and a substituted isatin (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against VEGFR-2 kinase. [2][3] Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While the target molecule, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, remains a synthetic target with unexplored biological potential, this comparative guide demonstrates the immense promise of the broader piperidine-4-carbohydrazide scaffold. By strategically modifying the substituents on the piperidine nitrogen and the carbohydrazide terminus, researchers have successfully developed potent and selective inhibitors for diverse biological targets, including VEGFR-2, fungal SDH, and cholinesterases.
The key takeaways from this analysis are:
-
The piperidine-4-carbohydrazide core is a synthetically tractable and versatile scaffold for drug discovery.
-
The biological activity of these derivatives can be finely tuned by introducing various functional groups, leading to compounds with anticancer, antifungal, and neurotherapeutic potential.
-
The modular nature of the synthesis allows for the rapid generation of compound libraries for high-throughput screening and SAR studies.
For future research, the synthesis and biological evaluation of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide and its analogs are highly encouraged. Based on the data presented in this guide, it is plausible that this novel scaffold could exhibit interesting properties, particularly in the area of neuroscience, given the prevalence of the bipiperidine motif in centrally acting agents. Further exploration of this compound class, guided by the principles of rational drug design and a thorough understanding of the SAR of related carbohydrazides, holds the potential to uncover new and valuable therapeutic leads.
References
- Eldehna, W. M., Habib, Y. A., Mahmoud, A. E., Barghash, M. F., Elsayed, Z. M., Elsawi, A. E., ... & El Kerdawy, A. M. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 153, 107829.
- Request for full-text of "Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control". (2025).
- Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024).
- Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., ... & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-reviews in medicinal chemistry, 22(4), 661–682.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2).
- Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. (2025).
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
- BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
- Zhang, Y., Li, Y., Wang, J., Li, Y., Li, J., & Xi, Z. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry.
Sources
- 1. [1,4']BIPIPERIDINYL-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
